3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide
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Description
“3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide” (abbreviated as FBPA) is a chemical compound that falls under the class of benzofuran carboxamides. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofurans can be prepared by various methods in the laboratory . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 2-position of benzofuran may be unsubstituted, or isatin, pyrazoline, pyrazole, imidazole, oxadiazole with –Cl, –OH, hydrazides, 2-piperidine, 4-nitrophenyl hydrazones, acetyl group and 2,4-dichloro-isoxazole, 4-fluorophenyl-isoxazole substituents may enhance the antimicrobial activity .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C17H13FN2O3 and its molecular weight is 312.3.Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that “3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide” may also exhibit similar biological activities.
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring the full therapeutic potential of “3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide” and similar compounds for the treatment of various diseases.
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIOQNNJRKOVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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